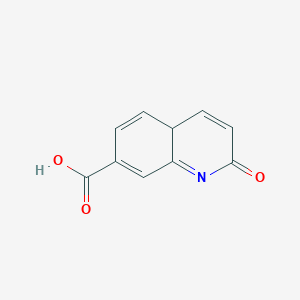
2-oxo-4aH-quinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-4aH-quinoline-7-carboxylic acid: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The structure of this compound consists of a quinoline ring system with a carboxylic acid group at the 7th position and a keto group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-4aH-quinoline-7-carboxylic acid can be achieved through several methods. One common method involves the cyclization of 2-aminobenzoylacetates with formic acid under acidic conditions. Another method includes the reaction of 2-aminobenzoylacetates with glyoxylic acid in the presence of a catalyst. These reactions typically require heating and can be carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-oxo-4aH-quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are commonly employed.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-hydroxyquinoline derivatives.
Substitution: Esters, amides, and other functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
2-oxo-4aH-quinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery.
Medicine: It is explored for its potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-oxo-4aH-quinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Quinoline-2,4-dione: Similar in structure but lacks the carboxylic acid group at the 7th position.
2-hydroxyquinoline: Similar but has a hydroxyl group instead of a keto group at the 2nd position.
Quinoline-7-carboxylic acid: Similar but lacks the keto group at the 2nd position.
Uniqueness: 2-oxo-4aH-quinoline-7-carboxylic acid is unique due to the presence of both the keto group at the 2nd position and the carboxylic acid group at the 7th position. This unique combination of functional groups contributes to its diverse chemical reactivity and broad spectrum of biological activities .
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
2-oxo-4aH-quinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-6H,(H,13,14) |
Clave InChI |
TWUZCWUKBDRSMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC(=O)C=CC21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















